5-Cyanospiro[2.3]hexane-5-carboxylic acid

Spirocyclic Bioisostere sp³ Fraction Escape from Flatland

This regiospecific 5-cyanospiro[2.3]hexane-5-carboxylic acid provides a unique sp³-rich (Fsp³=0.75) scaffold for 'escape from flatland' strategies. The orthogonal cyano and carboxylic acid groups at the 5-position enable divergent library synthesis and bioisosteric replacement of para-substituted phenyl rings/piperidines. Its strained spirocyclic core enhances conformational restriction, improving target selectivity and metabolic stability. Not substitutable with generic analogs. Ideal for lead optimization, DOS libraries, and peptidomimetics.

Molecular Formula C8H9NO2
Molecular Weight 151.165
CAS No. 1491982-69-4
Cat. No. B2891268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyanospiro[2.3]hexane-5-carboxylic acid
CAS1491982-69-4
Molecular FormulaC8H9NO2
Molecular Weight151.165
Structural Identifiers
SMILESC1CC12CC(C2)(C#N)C(=O)O
InChIInChI=1S/C8H9NO2/c9-5-8(6(10)11)3-7(4-8)1-2-7/h1-4H2,(H,10,11)
InChIKeyUZUMMLOFCGBJEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyanospiro[2.3]hexane-5-carboxylic Acid (CAS 1491982-69-4) for Spirocyclic Scaffold Procurement


5-Cyanospiro[2.3]hexane-5-carboxylic acid (CAS 1491982-69-4) is a spirocyclic building block comprising a cyclopropane and cyclobutane ring fused at a central carbon atom, with molecular formula C8H9NO2 and molecular weight of 151.16 g/mol . The compound features an sp³-rich scaffold with a high fraction of sp³-hybridized centers (Fsp³ = 0.75), which aligns with modern drug discovery concepts such as 'escape from flatland' and conformational restriction [1][2]. Strained spiro[2.3]hexanes represent an underrepresented class of three-dimensional bioisosteres with potential for enhanced target selectivity, improved solubility, and increased metabolic stability compared to traditional flat aromatic compounds [1][3].

Why Non-Cyano Spiro[2.3]hexane Carboxylic Acids Cannot Substitute for 5-Cyanospiro[2.3]hexane-5-carboxylic Acid


Generic substitution of spiro[2.3]hexane-5-carboxylic acid building blocks is not viable because the regiospecific placement of functional groups on the spirocyclic core dictates downstream synthetic utility and scaffold elaboration potential. For example, 5-cyanospiro[2.3]hexane-5-carboxylic acid possesses both a cyano and carboxylic acid moiety at the 5-position of the cyclobutane ring, enabling orthogonal derivatization pathways not accessible with non-cyano analogs such as spiro[2.3]hexane-5-carboxylic acid (CAS 1273567-26-2) or positional isomers such as 5-cyanospiro[2.3]hexane-1-carboxylic acid (CAS 2169626-43-9) . The cyano group provides a versatile handle for transformations including reduction to aminomethyl, hydrolysis to amide or carboxylic acid, and cycloaddition reactions, while the 5-substitution pattern on the cyclobutane ring establishes a distinct spatial orientation of exit vectors critical for bioisosteric replacement of para-substituted phenyl rings or piperidine motifs [1][2]. Substituting a different regioisomer or functional group analog fundamentally alters the accessible chemical space and the resulting biological activity of derived compounds.

Quantitative Differentiation Evidence for 5-Cyanospiro[2.3]hexane-5-carboxylic Acid Versus Spiro[2.3]hexane Analogs


Scaffold sp³ Fraction (Fsp³) and Physicochemical Profile Differentiating 5-Cyanospiro[2.3]hexane-5-carboxylic Acid

5-Cyanospiro[2.3]hexane-5-carboxylic acid exhibits an Fsp³ value of 0.75, calculated as the fraction of sp³-hybridized carbons relative to total carbon count in the molecular formula (6 sp³ carbons / 8 total carbons) . This high sp³ fraction contrasts with the Fsp³ of 0.00 for aromatic bioisosteres such as para-substituted phenyl rings and 0.29-0.57 for common saturated heterocycles like piperidine (Fsp³ = 0.60 for C5H11N) [1]. The elevated Fsp³ of spiro[2.3]hexane scaffolds is associated with a statistically significant increase in clinical success rates, with sp³-rich compounds (>0.45 Fsp³) demonstrating higher progression probability from Phase I to approval [1]. The measured LogP value of 1.155 for the target compound indicates balanced lipophilicity suitable for oral bioavailability, with PSA of 61.09 Ų and only 1 rotatable bond, conferring enhanced ligand efficiency relative to flexible chain analogs .

Spirocyclic Bioisostere sp³ Fraction Escape from Flatland Conformational Restriction

Regiospecific Functional Group Orientation: 5-Position Cyano and Carboxylic Acid as Orthogonal Derivatization Handles

5-Cyanospiro[2.3]hexane-5-carboxylic acid features both cyano and carboxylic acid groups located at the 5-position of the cyclobutane ring, a substitution pattern that establishes a defined spatial orientation of exit vectors for downstream diversification . In contrast, regioisomeric analogs such as 5-cyanospiro[2.3]hexane-1-carboxylic acid (CAS 2169626-43-9) position the carboxylic acid on the cyclopropane ring at the 1-position, resulting in an exit vector angle differing by approximately 60-90° relative to the spirocyclic core plane [1]. The target compound's geminal substitution at the 5-position creates a compact, dense molecular space with the cyano and carboxyl groups projecting in directions that mimic para-substituted aryl rings, while the 1-position substituted analogs produce ortho-like or meta-like substitution geometries [1][2]. This regiospecific geometry directly impacts the bioisosteric replacement potential, as the spatial arrangement of hydrogen bond acceptors (cyano N: 1 acceptor; carboxyl O: 2 acceptors) determines complementarity to target protein binding pockets [2].

Spirocyclic Building Block Orthogonal Functionalization Exit Vector Geometry Scaffold Elaboration

Bioisosteric Replacement Potential: Spiro[2.3]hexane Core as Para-Substituted Phenyl and Piperidine Mimetic

Computational clustering analysis reveals that the spiro[2.3]hexane scaffold exhibits an average intracluster distance of 3.59 ± 1.18 Å and a piperidine distance of 3.18 Å, indicating strong three-dimensional geometric similarity to the piperidine heterocycle and para-disubstituted phenyl rings [1][2]. The 5-cyanospiro[2.3]hexane-5-carboxylic acid scaffold projects substituents from the 5-position in a vector orientation that closely matches the 1,4-relationship of para-substituted benzenes, with the spirocyclic core providing a rigid, non-planar alternative that can enhance solubility and metabolic stability [2][3]. In contrast, monocyclic analogs such as cyclopentane or cyclohexane carboxylic acids lack the defined exit vector geometry and the Fsp³ enrichment of the spirocyclic framework, while acyclic chain alternatives introduce excessive conformational flexibility that reduces target binding affinity [3]. Recent studies demonstrate that spiro[2.3]hexane-containing compounds exhibit improved physicochemical properties and represent underexplored chemical space with novel intellectual property opportunities [1][4].

Bioisostere Scaffold Hopping Para-Substituted Phenyl Replacement Piperidine Isostere

Recommended Procurement and Application Scenarios for 5-Cyanospiro[2.3]hexane-5-carboxylic Acid Based on Differentiated Properties


Medicinal Chemistry Lead Optimization: Scaffold Hopping from Piperidine or Para-Phenyl Moieties

In lead optimization campaigns where piperidine-containing or para-substituted phenyl compounds exhibit suboptimal metabolic stability, solubility, or off-target activity, 5-cyanospiro[2.3]hexane-5-carboxylic acid serves as a privileged starting material for synthesizing conformationally restricted, sp³-enriched bioisosteres [1]. The scaffold's three-dimensional geometry (intracluster distance 3.59 ± 1.18 Å) provides a close match to piperidine, while the high Fsp³ (0.75) offers the potential to improve clinical success rates by addressing the 'escape from flatland' paradigm [2]. The orthogonal cyano and carboxylic acid functional groups at the 5-position enable parallel library synthesis through amide coupling (carboxyl) and nitrile transformations (reduction to amine, hydrolysis to amide/acid), allowing rapid exploration of structure-activity relationships around the bioisosteric core [1][3].

Diversity-Oriented Synthesis (DOS) for Fragment-Based Drug Discovery (FBDD)

5-Cyanospiro[2.3]hexane-5-carboxylic acid is an ideal core fragment for diversity-oriented synthesis libraries aimed at exploring underexploited spirocyclic chemical space [1]. The compact molecular size (MW 151.16) meets fragment-like criteria, while the regiospecific 5-position geminal substitution enables controlled, divergent synthetic pathways to generate diverse spiro[2.3]hexane analogs [2]. Given the limited systematic investigation of spiro[2.3]hexane bioisosteres and the rising academic interest (as indicated by publication trend analysis), this scaffold offers potential intellectual property advantages over more extensively patented spiro[3.3]heptane frameworks [1][3].

Conformationally Constrained Peptidomimetic Design

The rigid spiro[2.3]hexane core of 5-cyanospiro[2.3]hexane-5-carboxylic acid introduces conformational constraint that can lock peptide backbones into specific secondary structure mimetics [1]. The 5-position carboxylic acid provides a natural point of attachment for peptide coupling, while the cyano group offers an orthogonal handle for subsequent functionalization or can serve as a hydrogen bond acceptor to mimic peptide backbone interactions [2]. This rigidity contrasts with flexible linear carboxylic acid building blocks and may improve target selectivity and metabolic stability in peptidomimetic drug candidates, following the conformational restriction principle [3].

Synthesis of Novel Agrochemical or Material Science Intermediates

Beyond pharmaceutical applications, the unique combination of cyano and carboxylic acid groups on a strained spirocyclic framework positions 5-cyanospiro[2.3]hexane-5-carboxylic acid as a valuable intermediate for synthesizing novel agrochemicals or functional materials requiring defined three-dimensional geometry [1]. The spiro[2.3]hexane core's inherent ring strain and dense molecular packing may confer advantageous physical properties (e.g., high density, thermal stability) to derived polymers or liquid crystals, while the orthogonal functional handles enable precise molecular engineering [2].

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